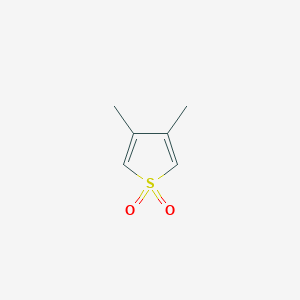
Thiophene, 3,4-dimethyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3,4-dimethyl-, 1,1-dioxide is a heterocyclic organic compound. It consists of a five-membered aromatic ring with four carbon atoms and a sulfur atom, with two methyl groups attached at the 3 and 4 positions and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be synthesized through the oxidation of thiophenes. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert thiophene derivatives into their corresponding dioxides . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of catalysts and advanced purification techniques ensures the production of high-quality thiophene dioxides suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3,4-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent thiophene, partially reduced thiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3,4-dimethyl-, 1,1-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophene, 3,4-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group in the compound can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be compared with other similar compounds, such as:
Thiophene: The parent compound without the sulfone group.
Thiophene, 2,5-dimethyl-, 1,1-dioxide: A similar compound with methyl groups at different positions.
Furan: An analogous compound with an oxygen atom instead of sulfur.
Pyrrole: An analogous compound with a nitrogen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
52001-20-4 |
|---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
3,4-dimethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
ZAVLAKVHPSKNCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CS(=O)(=O)C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


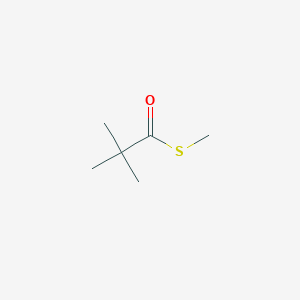

![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
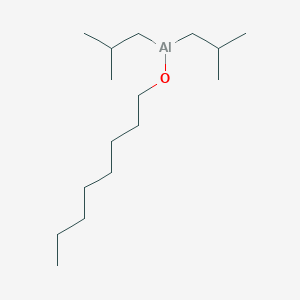
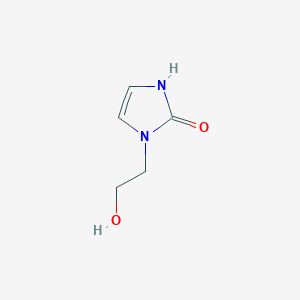
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
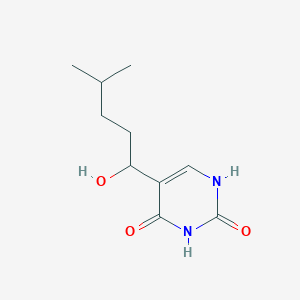
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
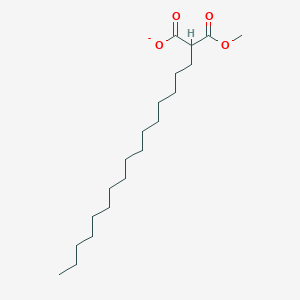
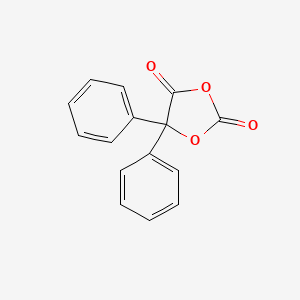
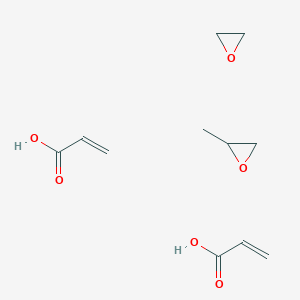
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)
